2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde
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Overview
Description
2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde is a chemical compound with the molecular formula C10H6F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde may involve large-scale fluorination reactions. These reactions are carried out under controlled conditions to ensure the efficient introduction of trifluoromethyl groups and the subsequent formation of the acetaldehyde derivative .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2,4-Bis(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(2,4-Bis(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2’-Bis(4-(trifluoromethyl)phenyl)-5,5’-bithiazole: Contains trifluoromethyl groups but with a different core structure.
2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Similar but with only one trifluoromethyl group
Uniqueness
2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6F6O |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,4-5H,3H2 |
InChI Key |
FEHFHIOMFVCFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC=O |
Origin of Product |
United States |
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